Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its complex structure, which includes a thieno[2,3-b]pyridine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to synthesize aminothiophene derivatives . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hypochlorite, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3, bacterial histidine kinase autophosphorylation, and heat shock protein Hsp90 . These interactions disrupt the normal function of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thieno[2,3-b]pyridine core and exhibit similar biological activities.
Phenylpyridines: These compounds have a benzene ring linked to a pyridine ring and are used in similar applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H16N4O3S/c1-3-25-10-6-4-9(5-7-10)12-11(8-19)16(21)22-17-13(12)14(20)15(26-17)18(23)24-2/h4-7H,3,20H2,1-2H3,(H2,21,22) |
InChI Key |
QPOFBONQGFKGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)OC)N)N)C#N |
Origin of Product |
United States |
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